Tyrosinase Inhibition: 5,9-Dihydroxypsoralen (8-Hydroxy-5-methoxypsoralen) Delivers 10.5-Fold Greater Potency Than Kojic Acid, the Industry-Standard Positive Control
In a direct head-to-head bioassay employing mushroom tyrosinase, the target compound 5,9-dihydroxypsoralen (reported as 8-hydroxy-5-methoxypsoralen) inhibited tyrosinase with an IC₅₀ of 0.0086 mmol/L. Under identical assay conditions, kojic acid, the most widely used reference tyrosinase inhibitor in cosmetic and dermatological research, exhibited an IC₅₀ of 0.0907 mmol/L [1]. This represents a 10.5-fold potency advantage for the target compound over kojic acid.
| Evidence Dimension | Tyrosinase inhibitory potency (IC₅₀, mushroom tyrosinase assay) |
|---|---|
| Target Compound Data | IC₅₀ = 0.0086 mmol/L |
| Comparator Or Baseline | Kojic acid, IC₅₀ = 0.0907 mmol/L |
| Quantified Difference | 10.5-fold lower IC₅₀ (higher potency) |
| Conditions | In vitro mushroom tyrosinase inhibition assay; compound isolated from heat-processed Angelica dahurica roots via silica gel chromatography coupled with bioassay-linked HPLC |
Why This Matters
For procurement decisions in melanogenesis or cosmeceutical screening programs, a single-digit micromolar tyrosinase inhibitor with a 10-fold potency margin over kojic acid represents a substantial experimental advantage, enabling lower working concentrations and reduced off-target solvent effects.
- [1] Piao, X. Tyrosinase inhibitor from Angelica dahurica roots. Zhongguo Zhong Yao Za Zhi, 2009, 34(9), 1117–1120. View Source
